5-Phenyl-3-oxabicyclo[3.1.1]heptan-1-amine hydrochloride

Medicinal Chemistry Bioisosteric Replacement Scaffold Hopping

5-Phenyl-3-oxabicyclo[3.1.1]heptan-1-amine hydrochloride (CAS 2913241-10-6) is a 1,5-disubstituted 3-oxabicyclo[3.1.1]heptane derivative that functions as a saturated, sp³-enriched bioisostere of a meta-substituted benzene ring. The scaffold is characterized by a bicyclic framework in which an endocyclic oxygen atom replaces a methylene group, endowing it with geometric and electronic properties that closely mimic those of meta-benzene while providing greater three-dimensionality.

Molecular Formula C12H16ClNO
Molecular Weight 225.71 g/mol
Cat. No. B13467175
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name5-Phenyl-3-oxabicyclo[3.1.1]heptan-1-amine hydrochloride
Molecular FormulaC12H16ClNO
Molecular Weight225.71 g/mol
Structural Identifiers
SMILESC1C2(CC1(COC2)N)C3=CC=CC=C3.Cl
InChIInChI=1S/C12H15NO.ClH/c13-12-6-11(7-12,8-14-9-12)10-4-2-1-3-5-10;/h1-5H,6-9,13H2;1H
InChIKeyGJDDDZPGEBQJDN-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

5-Phenyl-3-oxabicyclo[3.1.1]heptan-1-amine HCl – A Saturated meta-Benzene Bioisostere Building Block for Medicinal Chemistry


5-Phenyl-3-oxabicyclo[3.1.1]heptan-1-amine hydrochloride (CAS 2913241-10-6) is a 1,5-disubstituted 3-oxabicyclo[3.1.1]heptane derivative that functions as a saturated, sp³-enriched bioisostere of a meta-substituted benzene ring. The scaffold is characterized by a bicyclic framework in which an endocyclic oxygen atom replaces a methylene group, endowing it with geometric and electronic properties that closely mimic those of meta-benzene while providing greater three-dimensionality [1]. The compound supplies a primary amine handle at the bridgehead position, making it a versatile intermediate for constructing bioactive molecules with improved physicochemical profiles.

Why Generic Bicyclic Amine Isosteres Cannot Replace 5-Phenyl-3-oxabicyclo[3.1.1]heptan-1-amine HCl in Scaffold-Hopping Programs


The 3-oxabicyclo[3.1.1]heptane core is geometrically tailored to mimic the 1,3-disubstitution pattern of a meta-substituted benzene ring, with an inter-substituent distance of ~4.76 Å and an exit-vector angle of ~122° [1]. Widely used saturated bioisosteres such as bicyclo[1.1.1]pentane (BCP) enforce a linear para-like arrangement, while bicyclo[2.2.2]octane scaffolds introduce larger steric bulk and altered exit angles. Simple phenyl-piperidine or phenethylamine analogs lack the conformational rigidity and defined angular geometry required to recapitulate specific meta-aryl interactions. Consequently, substituting this compound with any other bicyclic amine building block would alter the spatial presentation of the phenyl group and the amine, potentially disrupting target binding, selectivity, and physicochemical properties.

Quantitative Evidence Guide: 5-Phenyl-3-oxabicyclo[3.1.1]heptan-1-amine HCl Differentiation


Precise meta-Benzene Geometric Mimicry: Exit Vector Distance and Angle

X-ray crystallographic analysis demonstrates that the inter-substituent distance d in 3-oxabicyclo[3.1.1]heptane (4.75–4.77 Å) differs by only ~0.23 Å from that of meta-benzene (4.93–5.05 Å), and the exit-vector angle φ is nearly identical (120°–124° vs. 116°–122° for meta-benzene) [1]. In contrast, bicyclo[1.1.1]pentane provides a linear para-like geometry, and bicyclo[2.2.2]octane gives a different angular presentation.

Medicinal Chemistry Bioisosteric Replacement Scaffold Hopping

Steric Volume Closer to Benzene than the All-Carbon Bicyclo[3.1.1]heptane

Quantum-chemically calculated steric volumes show that 3-oxabicyclo[3.1.1]heptane (101 ų) occupies a volume significantly closer to benzene (84 ų) than the all-carbon bicyclo[3.1.1]heptane scaffold (109 ų) [1]. The oxygen atom reduces the steric volume by 8 ų relative to the carbocyclic analog, providing a more compact replacement for a phenyl ring.

Physicochemical Profiling Drug Design Bioisosteric Replacement

Electronically Transparent Scaffold: pKa Restoration to meta-Benzoic Acid Levels

Experimentally measured pKa of 3-oxabicyclo[3.1.1]heptane-1-carboxylic acid (4.2) is nearly identical to that of meta-methyl benzoic acid (4.3), whereas the all-carbon bicyclo[3.1.1]heptane-1-carboxylic acid is 0.7 units higher (5.0). Introducing the oxygen atom effectively restores the electron-withdrawing character of the benzene ring [1]. This electronic tuning is critical for the amine-derivative building blocks since the acidity/basicity of appended functional groups influences potency, selectivity, and toxicity.

Physicochemical Profiling Electronic Effects Lead Optimization

>500% Aqueous Solubility Gain and Reduced Lipophilicity in a Drug Analogue

Replacement of the central meta-benzene ring in the anticancer drug Sonidegib with a 3-oxabicyclo[3.1.1]heptane core gave an analogue that retained nanomolar potency while improving water solubility by >500% and substantially reducing lipophilicity (logP decreased by approximately one unit) relative to the parent drug [1]. This demonstrates that the oxabicyclo scaffold can dramatically enhance developability without sacrificing target engagement.

Drug Developability Solubility Lipophilicity

High-Impact Application Scenarios for 5-Phenyl-3-oxabicyclo[3.1.1]heptan-1-amine HCl


meta-Benzene Replacement in Lead Compound Optimization

When a lead series contains a meta-substituted phenyl ring that contributes to target binding but suffers from poor solubility or metabolic stability, 5-phenyl-3-oxabicyclo[3.1.1]heptan-1-amine HCl can serve as a direct building block to synthesize the saturated analogue. The scaffold's near-identical inter-substituent distance and angle ensure retention of key binding interactions, while the demonstrated >500% solubility improvement and reduced lipophilicity address developability liabilities [1].

Focused Library Synthesis of Saturated Bioisosteres

The primary amine handle allows rapid diversification through amide coupling, reductive amination, or sulfonamide formation, enabling the construction of focused libraries around the 3-oxabicyclo[3.1.1]heptane core. Such libraries are valuable for exploring structure-activity relationships when replacing meta-benzene in hit-to-lead campaigns or for intellectual property generation, as the scaffold provides a patent-free alternative to benzene-containing compounds [1].

Physicochemical Property Tuning without Altering Core Geometry

Unlike the all-carbon bicyclo[3.1.1]heptane analogue, the endocyclic oxygen in 5-phenyl-3-oxabicyclo[3.1.1]heptan-1-amine modulates polarity, steric volume, and electronic character concurrently. This enables medicinal chemists to fine-tune pKa and solubility of appended groups while maintaining the core geometry identical to meta-benzene. The experimentally verified pKa restoration (4.2 vs. 4.3 for benzoic acid analog) provides a predictable electronic starting point for further optimization [1].

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